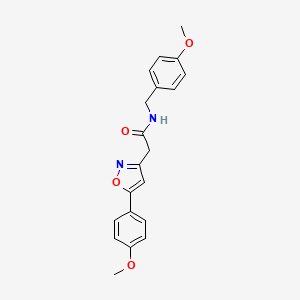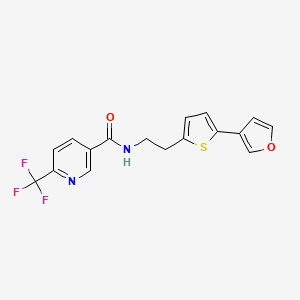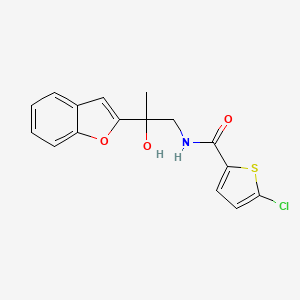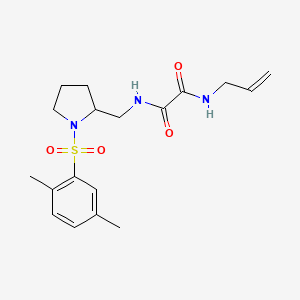
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid
説明
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid (MTTCA) is a compound belonging to the family of thiazole carboxylic acids. It is a colorless solid that has been investigated for its potential applications in various scientific research areas. MTTCA has been found to possess a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has been investigated for its potential applications in various scientific research areas. For example, it has been used in the synthesis of a novel series of thiazole-based derivatives, which have been evaluated for their anti-inflammatory and antimicrobial activities. 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has also been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their anticancer activities. Additionally, 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has been used in the synthesis of a novel series of thiazole-based derivatives which have been evaluated for their antioxidant activities.
作用機序
Target of Action
It shares structural similarities with the compound mescaline, a naturally occurring psychedelic protoalkaloid . Mescaline is known to interact with various neurotransmitter receptors, particularly serotonin receptors .
Mode of Action
Based on its structural similarity to mescaline, it may interact with its targets in a similar manner . Mescaline is known to bind to and activate serotonin receptors, leading to altered neurotransmission and resulting in its hallucinogenic effects .
Biochemical Pathways
Mescaline, a structurally similar compound, is known to affect the serotonergic pathways . Activation of these pathways can lead to a cascade of downstream effects, including altered mood, perception, and cognition .
Result of Action
Based on its structural similarity to mescaline, it may have similar effects, including altered neurotransmission and changes in perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
実験室実験の利点と制限
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in research. Additionally, it has been found to possess a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, one limitation is that the mechanism of action of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are several potential future directions for 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid research. For example, further research could be conducted to better understand the mechanism of action of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid and to identify other potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid in other areas, such as drug design and development. Finally, further research could be conducted to identify more efficient and cost-effective methods for synthesizing 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid.
特性
IUPAC Name |
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-7-12(14(16)17)21-13(15-7)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHEEXALIVZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)
![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)









![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2784690.png)
